REACTION_CXSMILES
|
[Na].[N+:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[C-:3].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C1C[O:20]CC1>>[CH:3]([NH:2][C:4](=[C:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[O:20] |^1:0|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
9.67 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Two addition funnels
|
Type
|
ADDITION
|
Details
|
The solutions are added dropwise to the reaction mixture over a 30 minute period
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by the addition of saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under reduced pressure
|
Type
|
ADDITION
|
Details
|
is added to the mixture until the mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the desired product crystallized out of solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)NC(C(=O)OCC)=C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |